molecular formula C4H10IN B3269213 (2-Iodoethyl)dimethylamine CAS No. 50491-08-2

(2-Iodoethyl)dimethylamine

Cat. No. B3269213
CAS RN: 50491-08-2
M. Wt: 199.03 g/mol
InChI Key: CQJDAFVWXFTRJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Iodoethyl)dimethylamine” is C4H10IN . The InChI key is CQJDAFVWXFTRJN-UHFFFAOYSA-N . The molecular weight is 199.03 g/mol .

Scientific Research Applications

1. Chemical Sensing

Dimethylamine (DMA), a related compound, plays a crucial role in biochemical effects on human genetic cells. Its early detection in commercial areas is crucial due to its irritability, combustibility, and toxicity. Vanadium pentoxide (V₂O₅) chemi-resistive sensors have been developed to detect DMA vapors at low concentrations, highlighting its utility in environmental and health monitoring (Mounasamy et al., 2018).

2. Radiopharmaceutical Applications

Dimethylamine is a common component in the chemical structure of numerous drugs. [11C]-dimethylamine has been used in the radiosynthesis of positron emission tomography (PET) imaging agents. This application bypasses the preparation of monomethyl amine precursors, demonstrating its significance in medical imaging and diagnostics (Jacobson & Mishani, 2008).

Safety And Hazards

“(2-Iodoethyl)dimethylamine” is considered to be a hazardous material and should be handled with caution . The compound can cause skin, eye, and respiratory irritation . Proper protective measures should be taken while conducting experiments with this compound .

properties

IUPAC Name

2-iodo-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10IN/c1-6(2)4-3-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJDAFVWXFTRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodoethyl)dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodoethyl)dimethylamine
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Citations

For This Compound
2
Citations
S Mahboobi, S Eluwa, S Kumar KC… - Archiv der Pharmazie …, 1999 - Wiley Online Library
… K2CO3 in refluxing acetone in the presence of 2-iodoethyldimethylamine hydroiodide produced 18. Compounds of this type open a synthetic route to structures substituted at the …
Number of citations: 3 onlinelibrary.wiley.com
NH Barakat, X Zheng, CB Gilley… - Chemical research in …, 2009 - ACS Publications
Both G and V type nerve agents possess a center of chirality about phosphorus. The S p enantiomers are generally more potent inhibitors than their R p counterparts toward …
Number of citations: 44 pubs.acs.org

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